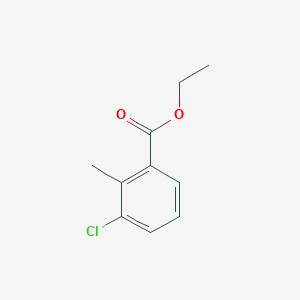

Ethyl 3-chloro-2-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMSJJSJDDCPBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10525875 | |

| Record name | Ethyl 3-chloro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56427-71-5 | |

| Record name | Ethyl 3-chloro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 3-chloro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 3-chloro-2-methylbenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document details a probable synthetic protocol, purification methods, and expected analytical characterization data based on established chemical principles and spectroscopic data from closely related analogs.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of 3-chloro-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid. This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.

Reaction Scheme:

This protocol is based on general procedures for the esterification of substituted benzoic acids.[1][2]

Materials:

-

3-chloro-2-methylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or diethyl ether

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2-methylbenzoic acid (1.0 eq).

-

Add an excess of absolute ethanol (e.g., 10-20 eq), which acts as both reactant and solvent.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure ester.[1] Alternatively, if the crude product is sufficiently pure, distillation under reduced pressure may be employed.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds.

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil |

| CAS Number | 56427-71-5 |

The expected ¹H NMR chemical shifts are predicted based on data from ethyl 2-methylbenzoate and ethyl 3-chlorobenzoate.[3][4] The spectrum is expected to be recorded in CDCl₃ with TMS as an internal standard.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | d | 1H | Aromatic H (ortho to CO₂Et) |

| ~7.3-7.4 | t | 1H | Aromatic H (para to CO₂Et) |

| ~7.1-7.2 | d | 1H | Aromatic H (ortho to Cl) |

| ~4.3-4.4 | q | 2H | -OCH₂CH₃ |

| ~2.4-2.5 | s | 3H | Ar-CH₃ |

| ~1.3-1.4 | t | 3H | -OCH₂CH₃ |

The expected ¹³C NMR chemical shifts are predicted based on data from related substituted ethyl benzoates.[1][5] The spectrum is expected to be recorded in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

| ~166-167 | C=O (ester) |

| ~138-140 | Aromatic C-CH₃ |

| ~134-135 | Aromatic C-Cl |

| ~131-132 | Aromatic C-CO₂Et |

| ~130-131 | Aromatic CH |

| ~128-129 | Aromatic CH |

| ~126-127 | Aromatic CH |

| ~61-62 | -OCH₂CH₃ |

| ~20-21 | Ar-CH₃ |

| ~14-15 | -OCH₂CH₃ |

The expected characteristic IR absorption bands are based on typical frequencies for substituted aromatic esters.[4][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretch (aromatic) |

| ~2980-2900 | Medium | C-H stretch (aliphatic) |

| ~1720-1730 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1250-1300 | Strong | C-O stretch (ester) |

| ~1000-1100 | Strong | C-O stretch (ester) |

| ~750-800 | Strong | C-Cl stretch |

| ~700-750 | Strong | C-H bend (out-of-plane, substituted benzene) |

The expected fragmentation pattern in electron ionization (EI) mass spectrometry is predicted based on the fragmentation of similar aromatic esters and chlorinated compounds.[4][7][8]

| m/z | Relative Intensity | Assignment |

| 198/200 | Moderate | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 153/155 | Strong | [M - OCH₂CH₃]⁺ |

| 125/127 | Moderate | [M - CO₂CH₂CH₃]⁺ |

| 111 | Moderate | [C₇H₄Cl]⁺ |

| 90 | Moderate | [C₇H₆]⁺ |

Mandatory Visualizations

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

The diagram below outlines the key steps in the acid-catalyzed Fischer esterification mechanism.

Caption: Mechanism of the Fischer Esterification reaction.

References

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. Ethyl 3-chlorobenzoate | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 6. Ethyl-2-chlorobenzoate [webbook.nist.gov]

- 7. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectral Analysis of Ethyl 3-chloro-2-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral characteristics of Ethyl 3-chloro-2-methylbenzoate (CAS No. 56427-71-5), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain experimental spectral data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and comparative analysis of structurally related compounds. This guide also outlines standardized experimental protocols for acquiring such data, offering a framework for researchers seeking to perform their own analyses. The relationship between the compound's structure and its spectral fingerprints is further elucidated through a logical diagram.

Introduction

This compound is a substituted aromatic ester with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This document aims to fill the current gap in readily available spectral data by providing a predictive but scientifically grounded analysis.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₁ClO₂

-

Molecular Weight: 198.65 g/mol

-

CAS Number: 56427-71-5

Predicted Spectral Data

Disclaimer: The following spectral data are predicted based on the chemical structure of this compound and the known spectral properties of analogous compounds. This data is intended for reference and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the ethyl ester group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | Doublet | 1H | Aromatic H |

| ~ 7.3 - 7.4 | Triplet | 1H | Aromatic H |

| ~ 7.1 - 7.2 | Doublet | 1H | Aromatic H |

| ~ 4.3 - 4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~ 2.4 - 2.5 | Singlet | 3H | Ar-CH₃ |

| ~ 1.3 - 1.4 | Triplet | 3H | -OCH₂CH₃ |

2.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 167 | C=O (Ester) |

| ~ 138 - 140 | Aromatic C-Cl |

| ~ 133 - 135 | Aromatic C-CH₃ |

| ~ 130 - 132 | Aromatic C-H |

| ~ 128 - 130 | Aromatic C-COOEt |

| ~ 125 - 127 | Aromatic C-H |

| ~ 124 - 126 | Aromatic C-H |

| ~ 61 - 62 | -OCH₂CH₃ |

| ~ 20 - 22 | Ar-CH₃ |

| ~ 14 - 15 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For aromatic esters, a "Rule of Three" is often observed, with strong peaks for the C=O stretch and two C-O stretches.[1]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1720 - 1735 | Strong | C=O Stretch (Ester) |

| ~ 1550 - 1600 | Medium-Strong | Aromatic C=C Bending |

| ~ 1250 - 1300 | Strong | Asymmetric C-O Stretch |

| ~ 1000 - 1100 | Strong | Symmetric C-O Stretch |

| ~ 700 - 800 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 198 | ~ 30-40 | [M]⁺ (with ³⁵Cl) |

| 200 | ~ 10-15 | [M+2]⁺ (with ³⁷Cl) |

| 170 | Variable | [M - C₂H₄]⁺ |

| 153 | Variable | [M - OCH₂CH₃]⁺ |

| 125 | Variable | [M - OCH₂CH₃ - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) would be dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectrum would be acquired on a 300 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, 16-32 scans may be acquired, while ¹³C NMR may require several hundred to a few thousand scans for adequate signal-to-noise.

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in a solvent like chloroform or carbon tetrachloride can be analyzed in a suitable liquid cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are commonly obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is then separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer then separates the ions based on their mass-to-charge ratio.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the relationship between the chemical structure of this compound and the different spectroscopic techniques used for its analysis.

Caption: Relationship between chemical structure and spectral data.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The tabulated NMR, IR, and MS data, derived from established spectroscopic principles, serve as a valuable reference for researchers in the absence of published experimental spectra. The outlined experimental protocols offer a practical guide for obtaining empirical data. It is anticipated that this document will aid in the identification, characterization, and quality control of this compound in various scientific endeavors. Experimental verification of the predicted data is strongly encouraged.

References

An In-depth Technical Guide to the Reactivity and Chemical Properties of Ethyl 3-chloro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloro-2-methylbenzoate, a substituted aromatic ester, represents a molecule of interest in synthetic organic chemistry and drug discovery. Its specific substitution pattern—a chloro group at the 3-position and a methyl group at the 2-position of the benzoate ring—imparts a unique combination of steric and electronic properties that influence its reactivity and potential applications. This technical guide provides a comprehensive overview of the known chemical properties, reactivity, and synthetic considerations for this compound. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from closely related analogues to provide a predictive framework for its behavior.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Chloro-2-methylbenzoic acid (Precursor) | Ethyl 2-chlorobenzoate | Ethyl 3-chlorobenzoate | Ethyl 2-methylbenzoate |

| CAS Number | 56427-71-5[1] | 7499-08-3 | 7335-25-3 | 1128-76-3[2] | 87-24-1 |

| Molecular Formula | C₁₀H₁₁ClO₂ | C₈H₇ClO₂ | C₉H₉ClO₂ | C₉H₉ClO₂ | C₁₀H₁₂O₂ |

| Molecular Weight | 198.64 g/mol [1] | 170.59 g/mol | 184.62 g/mol | 184.62 g/mol [2] | 164.20 g/mol |

| Boiling Point | Not available | Not available | 241-243 °C | 242 °C | 220-221 °C |

| Melting Point | Not available | Not available | Not available | Not available | Not available |

| Density | Not available | Not available | 1.18 g/mL | 1.182 g/mL | 1.032 g/mL |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) and poorly soluble in water. | Soluble in organic solvents. | Soluble in organic solvents. | Soluble in organic solvents. | Soluble in organic solvents. |

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and comparison with related molecules.

Table 2: Predicted and Comparative Spectroscopic Data

| Technique | Predicted Data for this compound | Comparative Data |

| ¹H NMR | Ethyl group: Triplet (~1.4 ppm, 3H) and Quartet (~4.4 ppm, 2H). Methyl group: Singlet (~2.4 ppm, 3H). Aromatic protons: Multiplets in the range of 7.0-7.8 ppm (3H). | Methyl 3-chlorobenzoate: Aromatic protons at δ 7.97 (s, 1H), 7.90 (d, 1H), 7.48-7.45 (m, 1H), 7.38-7.30 (m, 1H).[3] |

| ¹³C NMR | Carbonyl: ~165-170 ppm. Aromatic carbons: ~125-140 ppm. Ethyl group: ~61 ppm (-OCH₂-) and ~14 ppm (-CH₃). Methyl group: ~15-20 ppm. | Methyl 3-chlorobenzoate: Carbonyl at 165.7 ppm; Aromatic carbons at 134.3, 132.8, 131.8, 129.6, 127.6 ppm.[3] |

| IR Spectroscopy | C=O stretch (ester): ~1720-1740 cm⁻¹. C-O stretch: ~1100-1300 cm⁻¹. Aromatic C=C stretches: ~1450-1600 cm⁻¹. C-Cl stretch: ~700-800 cm⁻¹. | Data for related compounds show characteristic ester and aromatic stretches in these regions. |

| Mass Spectrometry | Molecular ion (M⁺): m/z 198 (with a characteristic M+2 peak for the chlorine isotope at m/z 200 in an approximate 3:1 ratio). Key fragments: Loss of the ethoxy group (-OC₂H₅, m/z 45) to give a benzoyl cation at m/z 153/155. | Ethyl 3-chlorobenzoate: Molecular ion at m/z 184, with major fragments at m/z 156, 141, 139, and 111.[2] |

Reactivity and Chemical Properties

The reactivity of this compound is governed by the interplay of its functional groups: the ester, the aromatic ring, and the chloro and methyl substituents.

Ester Group Reactivity

-

Hydrolysis: Like other esters, this compound can undergo hydrolysis under acidic or basic conditions to yield 3-chloro-2-methylbenzoic acid and ethanol. The reaction is typically reversible under acidic conditions and irreversible under basic conditions due to the formation of the carboxylate salt. The steric hindrance from the ortho-methyl group may slightly decrease the rate of hydrolysis compared to unhindered benzoates.

-

Transesterification: In the presence of an acid or base catalyst, reaction with another alcohol will lead to the exchange of the ethoxy group.

-

Reduction: The ester can be reduced to the corresponding alcohol, (3-chloro-2-methylphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Grignard Reaction: Reaction with Grignard reagents will lead to the formation of tertiary alcohols.

Aromatic Ring Reactivity

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ester and chloro groups. The methyl group is weakly activating.

-

Electrophilic Aromatic Substitution: The directing effects of the substituents will influence the position of substitution. The ester and chloro groups are meta-directing, while the methyl group is ortho- and para-directing. The outcome of electrophilic substitution reactions (e.g., nitration, halogenation) will depend on the specific reaction conditions and the relative directing strengths of the groups.

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing chloro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, although typically requiring forcing conditions (high temperature and pressure) unless there is strong activation from other groups.

Synthesis

A common and practical laboratory synthesis of this compound involves a two-step process starting from 2-methylbenzoic acid.

Step 1: Chlorination of 2-Methylbenzoic Acid

The first step is the electrophilic chlorination of 2-methylbenzoic acid to produce 3-chloro-2-methylbenzoic acid.

-

Experimental Protocol (Illustrative):

-

Dissolve 2-methylbenzoic acid in a suitable solvent, such as glacial acetic acid.

-

Add a Lewis acid catalyst, for example, iron(III) chloride (FeCl₃).

-

Bubble chlorine gas through the solution at a controlled temperature. The ortho-methyl group directs chlorination to the 3- and 5-positions. Careful control of stoichiometry and reaction time is necessary to favor the mono-chlorinated product.

-

Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting 3-chloro-2-methylbenzoic acid by recrystallization or column chromatography.

-

Step 2: Fischer Esterification

The second step is the Fischer esterification of 3-chloro-2-methylbenzoic acid with ethanol.

-

Experimental Protocol (Illustrative):

-

Reflux a mixture of 3-chloro-2-methylbenzoic acid and an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

The reaction is an equilibrium, and the excess of ethanol helps to drive it towards the product side.

-

After several hours of reflux, cool the reaction mixture.

-

Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the ethyl ester with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation.

-

Caption: Synthesis pathway for this compound.

Applications in Drug Development and Research

While specific examples of this compound as a key intermediate in marketed drugs are not prominent, its structural motifs are relevant to medicinal chemistry. Chloro-substituted aromatic rings are common in pharmaceuticals, as the chlorine atom can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. The benzoic acid ester functionality serves as a versatile handle for further synthetic transformations.

This compound could potentially be used as a building block in the synthesis of:

-

Novel anti-inflammatory agents: By modifying the ester to an amide or other functional groups.

-

Agrochemicals: Where halogenated aromatic structures are prevalent.

-

Specialty chemicals and materials: As a monomer or additive.

The general reactivity of related compounds suggests its utility in constructing more complex molecular architectures.

Caption: Potential synthetic transformations and applications.

Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. However, based on the data for related compounds such as ethyl 4-chlorobenzoate and ethyl 3-hydroxybenzoate, the following precautions should be taken:

-

Hazard Statements (Predicted): May be harmful if swallowed. Causes skin irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

It is imperative to handle this chemical in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a halogenated aromatic ester with potential as a synthetic intermediate. While direct experimental data is sparse, its chemical behavior can be reasonably predicted from its structure and comparison with related compounds. Its synthesis is achievable through standard organic chemistry transformations. For researchers and drug development professionals, this compound represents a potentially useful, though not extensively characterized, building block for the creation of novel molecules with diverse applications. Further experimental investigation is warranted to fully elucidate its properties and potential.

References

Ethyl 3-chloro-2-methylbenzoate: A Versatile Building Block in Medicinal and Agrochemical Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-chloro-2-methylbenzoate and its parent carboxylic acid are valuable scaffolds in the synthesis of complex, biologically active molecules. The specific arrangement of the chloro, methyl, and carboxylate functionalities on the benzene ring provides a unique combination of steric and electronic properties that are leveraged in the design of targeted therapeutic agents and advanced agrochemicals. This guide explores the utility of this compound as a synthetic intermediate, with a focus on its application in the preparation of key precursors for the insecticide chlorantraniliprole, a potent modulator of insect ryanodine receptors.

Physicochemical Properties and Reactivity

This compound is a stable, commercially available ester.[1] The primary reactive sites for further synthetic transformations are the ester group, which can be readily hydrolyzed to the corresponding carboxylic acid, and the aromatic ring, which can undergo electrophilic substitution. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group influences the regioselectivity of these reactions.

Synthetic Utility: Pathway to a Key Agrochemical Intermediate

A significant application of the 3-chloro-2-methylbenzoic acid scaffold is in the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a crucial intermediate for the manufacture of the insecticide chlorantraniliprole.[2] The following sections detail a plausible and documented synthetic pathway starting from the hydrolysis of this compound.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 3-chloro-2-methylbenzoic acid

This procedure is a general method for the alkaline hydrolysis of ethyl benzoate derivatives.

Materials:

-

This compound

-

Sodium hydroxide (2 M aqueous solution)

-

Hydrochloric acid (5 M aqueous solution)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Buchner funnel and flask

-

pH paper

Procedure:

-

To a round-bottom flask, add this compound and a 2 M aqueous solution of sodium hydroxide.

-

Add a few boiling chips and set up the apparatus for heating under reflux.

-

Heat the reaction mixture to reflux until the oily ester layer disappears, indicating the completion of the hydrolysis.

-

Cool the reaction mixture to room temperature.

-

Slowly add 5 M hydrochloric acid with stirring to precipitate the 3-chloro-2-methylbenzoic acid. Check the pH to ensure it is acidic.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure 3-chloro-2-methylbenzoic acid.

-

Dry the purified product in a vacuum oven.

Protocol 2: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

This protocol outlines the nitration of a substituted benzoic acid followed by reduction of the nitro group to an amine and subsequent chlorination. A patent describes a multi-step process starting from m-toluic acid which can be adapted for 3-chloro-2-methylbenzoic acid.[3]

Step 2a: Nitration of 3-chloro-2-methylbenzoic acid

Materials:

-

3-chloro-2-methylbenzoic acid

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Ice bath

Procedure:

-

In a flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 3-chloro-2-methylbenzoic acid to the cold sulfuric acid with stirring, maintaining a low temperature.

-

Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cold.

-

Add the cold nitrating mixture dropwise to the solution of 3-chloro-2-methylbenzoic acid, ensuring the temperature does not rise significantly.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified time.

-

Pour the reaction mixture over crushed ice to precipitate the nitrated product.

-

Filter the solid, wash with cold water, and dry.

Step 2b: Reduction of the Nitro Group

The resulting nitro-substituted benzoic acid can be reduced to the corresponding amine using standard methods, such as catalytic hydrogenation (e.g., with H2 gas and a palladium catalyst) or by using a reducing agent like tin(II) chloride in hydrochloric acid.

Step 2c: Chlorination of 2-amino-3-methylbenzoic acid

A common method for the chlorination of 2-amino-3-methylbenzoic acid to yield 2-amino-5-chloro-3-methylbenzoic acid involves the use of N-chlorosuccinimide (NCS) in a suitable solvent like DMF.[4][5]

Materials:

-

2-amino-3-methylbenzoic acid (product from the previous steps after appropriate workup)

-

N-chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Heating mantle

Procedure:

-

Dissolve 2-amino-3-methylbenzoic acid in DMF in a round-bottom flask.

-

Add N-chlorosuccinimide to the solution.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-amino-5-chloro-3-methylbenzoic acid.[4]

Data Presentation

The following tables summarize typical reaction parameters and outcomes for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid and its subsequent conversion to chlorantraniliprole, based on patented procedures.

Table 1: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

| Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |

| 2-amino-3-methylbenzoic acid | N-chlorosuccinimide, DMF, 100°C, 1 hr | 2-amino-5-chloro-3-methylbenzoic acid | 87.7% | 99.3% | [3] |

| 2-amino-3-methylbenzoic acid | Dichlorohydantoin, Benzoyl peroxide, DMF, 100°C, 1 hr | 2-amino-5-chloro-3-methylbenzoic acid | 87.0% | 99.5% | [3] |

Table 2: Synthesis of Chlorantraniliprole Intermediate

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield | Reference |

| 2-amino-5-chloro-3-methylbenzoic acid | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | Methanesulfonyl chloride, 3-methylpyridine, acetonitrile, 0-5°C | 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one | Not specified | N/A |

Mandatory Visualizations

Logical Workflow for the Synthesis of a Chlorantraniliprole Precursor

Caption: Synthetic pathway from this compound to a key precursor of Chlorantraniliprole.

Signaling Pathway: Mode of Action of Chlorantraniliprole

Chlorantraniliprole exerts its insecticidal effect by targeting the ryanodine receptor, a calcium channel in the sarcoplasmic reticulum of muscle cells.[6][7][8] Its binding leads to uncontrolled calcium release, causing muscle paralysis and death of the insect.[7][8]

Caption: Mechanism of action of Chlorantraniliprole via the ryanodine receptor in insect muscle cells.

References

- 1. chiralen.com [chiralen.com]

- 2. Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 4. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 7. Chlorantraniliprole Mode of Action [allpesticides.com]

- 8. Chlorantraniliprole - Wikipedia [en.wikipedia.org]

The Pivotal Role of Ethyl 3-chloro-2-methylbenzoate in the Synthesis of Modern Agrochemicals

An In-depth Technical Guide for Researchers and Drug Development Professionals

The benzoate ester, Ethyl 3-chloro-2-methylbenzoate, serves as a crucial, albeit indirect, precursor in the synthesis of high-value agrochemicals, most notably the powerful insecticide chlorantraniliprole. While not a direct building block in the final assembly of this pesticide, its structural backbone is foundational. Through a series of well-established chemical transformations, this compound can be converted into the key intermediate, 2-amino-5-chloro-3-methylbenzoic acid, which is a cornerstone for the production of chlorantraniliprole. This guide elucidates the synthetic pathway, experimental protocols, and the logical flow from this benzoate ester to the final active agrochemical ingredient.

From Ester to a Key Insecticide Intermediate

The journey from this compound to a molecule ready for incorporation into an insecticide involves several key chemical steps. The overall strategy is to introduce an amino group at the 2-position and a chloro group at the 5-position of the benzene ring. This is achieved through a sequence of hydrolysis, nitration, reduction, and chlorination reactions.

Step 1: Hydrolysis of this compound

The initial step is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 3-chloro-2-methylbenzoic acid. This is a standard and high-yielding reaction in organic synthesis.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add this compound (1 equivalent).

-

Solvent and Reagent: Add a 1:1 mixture of ethanol and a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents of base).

-

Reaction Conditions: The mixture is typically heated to reflux (around 80-100 °C) and stirred for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the ethanol is removed under reduced pressure. The aqueous solution is then cooled in an ice bath and acidified with a mineral acid, such as hydrochloric acid (HCl), until a pH of 1-2 is reached.

-

Isolation: The precipitated 3-chloro-2-methylbenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

This reaction typically proceeds with high yield (>95%).

Step 2: Nitration of 3-chloro-2-methylbenzoic acid

The subsequent step involves the introduction of a nitro group onto the benzene ring. The directing effects of the existing substituents (chloro and methyl groups) will influence the position of nitration.

Experimental Protocol for Nitration of a Substituted Benzoic Acid:

While a specific protocol for 3-chloro-2-methylbenzoic acid is not detailed in the available search results, a general procedure for the nitration of a similar compound, m-toluic acid, provides a reliable framework.[1]

-

Reaction Setup: In a flask equipped with a stirrer and a cooling bath, dissolve 3-chloro-2-methylbenzoic acid (1 equivalent) in concentrated sulfuric acid at a low temperature (typically 0-5 °C).

-

Nitrating Agent: A nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, is prepared separately and cooled.

-

Reaction Conditions: The nitrating mixture is added dropwise to the solution of the benzoic acid derivative while maintaining the low temperature. The reaction is stirred for a specified period until completion, as monitored by TLC or HPLC.

-

Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the nitrobenzoic acid derivative.

-

Isolation: The solid product is collected by filtration, washed with cold water, and dried.

Step 3: Reduction of the Nitro Group

The nitro group is then reduced to an amino group to yield an aminobenzoic acid derivative.

Experimental Protocol for Reduction of a Nitrobenzoic Acid:

A common and efficient method for this transformation is catalytic hydrogenation.[1]

-

Reaction Setup: The nitrated benzoic acid derivative (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.

-

Catalyst: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

-

Reaction Conditions: The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-5 atm) at room temperature until the starting material is consumed.

-

Work-up: The catalyst is removed by filtration through a pad of celite.

-

Isolation: The solvent is evaporated under reduced pressure to yield the aminobenzoic acid derivative.

Step 4: Chlorination of the Aminobenzoic Acid

The final step in the synthesis of the key intermediate is the selective chlorination of the 2-amino-3-methylbenzoic acid derivative at the 5-position.

Experimental Protocol:

A patent provides a detailed method for the chlorination of 2-amino-3-methylbenzoic acid.[2][3]

-

Reaction Setup: 2-amino-3-methylbenzoic acid (1 equivalent) is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF).

-

Chlorinating Agent: A chlorinating agent, such as N-chlorosuccinimide (NCS) or dichlorohydantoin, is added to the solution.

-

Initiator: A radical initiator, such as benzoyl peroxide, may be added to facilitate the reaction.[1]

-

Reaction Conditions: The reaction mixture is heated (e.g., to 100-110 °C) and stirred for 1-2 hours.[1]

-

Work-up: After the reaction is complete, the mixture is cooled and poured into ice water, causing the product to precipitate.

-

Isolation: The solid 2-amino-5-chloro-3-methylbenzoic acid is collected by filtration, washed with water, and dried.

The overall yield for this four-step process can be expected to be in the range of 60-70%, based on the reported yields for similar transformations.[1]

Synthesis of Chlorantraniliprole

Once the key intermediate, 2-amino-5-chloro-3-methylbenzoic acid, is synthesized, it is coupled with another key fragment, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, to form an amide bond, which upon further reaction yields chlorantraniliprole.

Quantitative Data Summary

| Step | Reactant | Product | Reagents | Conditions | Yield | Purity | Reference |

| 1 | This compound | 3-chloro-2-methylbenzoic acid | NaOH or KOH, Ethanol, H₂O, HCl | Reflux | >95% (expected) | High | General Knowledge |

| 2 | 3-chloro-2-methylbenzoic acid | 5-chloro-2-methyl-3-nitrobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 0-5 °C | ~85% (reported for similar reactions) | High | [1] |

| 3 | 5-chloro-2-methyl-3-nitrobenzoic acid | 2-amino-5-chloro-3-methylbenzoic acid | H₂, Pd/C | Room Temperature, 1-5 atm | High | High | [1] |

| 4 | 2-amino-3-methylbenzoic acid | 2-amino-5-chloro-3-methylbenzoic acid | Dichlorohydantoin, Benzoyl Peroxide, DMF | 100-110 °C, 1-2h | 87.0-87.7% | 99.1-99.5% | [1] |

Visualizing the Synthetic Pathway

The logical flow from the starting material to the key intermediate and finally to the agrochemical product is illustrated in the following diagrams.

Caption: Synthetic pathway from this compound to Chlorantraniliprole.

Experimental Workflow for Intermediate Synthesis

The following diagram outlines the general laboratory workflow for the synthesis of the key intermediate, 2-amino-5-chloro-3-methylbenzoic acid.

Caption: General experimental workflow for the synthesis of the key intermediate.

Conclusion

This compound, while not a direct component of the final agrochemical, represents a vital starting point in a multi-step synthesis. Its conversion to 2-amino-5-chloro-3-methylbenzoic acid is a critical pathway for the production of chlorantraniliprole, a widely used insecticide. The synthetic route involves a series of robust and well-understood organic reactions, making it a viable and efficient process for industrial-scale production. This guide provides the foundational knowledge for researchers and professionals in the agrochemical industry to understand and potentially optimize this important synthetic route.

References

- 1. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 2. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Plausible Reactivity of Ethyl 3-chloro-2-methylbenzoate in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloro-2-methylbenzoate is a substituted aromatic ester. Its reactivity is primarily dictated by the interplay of its three key structural features: the ethyl benzoate core, the ortho-methyl group, and the meta-chloro substituent. This document outlines the plausible mechanisms of action of this compound in various organic reactions, supported by data from analogous systems.

Spectroscopic and Physicochemical Properties

While specific data for this compound is scarce, the expected spectroscopic characteristics can be inferred from related compounds.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts/Signals | Rationale |

| ¹H NMR | - Aromatic protons (δ 7.0-8.0 ppm) - Ethyl ester quartet (δ ~4.3 ppm) - Ethyl ester triplet (δ ~1.3 ppm) - Methyl group singlet (δ ~2.4 ppm) | Based on standard chemical shift values for substituted benzoates. |

| ¹³C NMR | - Carbonyl carbon (δ ~165 ppm) - Aromatic carbons (δ 120-140 ppm) - O-CH₂ of ethyl (δ ~61 ppm) - CH₃ of ethyl (δ ~14 ppm) - Methyl group on ring (δ ~20 ppm) | Inferred from spectral data of similar compounds. |

| IR Spectroscopy | - C=O stretch (ester): ~1720 cm⁻¹ - C-O stretch: ~1250 cm⁻¹ - Aromatic C=C stretches: ~1600, 1450 cm⁻¹ - C-Cl stretch: ~750 cm⁻¹ | Characteristic vibrational frequencies for the functional groups present. |

Plausible Mechanisms of Action and Reactivity

The reactivity of this compound can be categorized based on the reactive site involved.

The ethyl ester group is susceptible to nucleophilic acyl substitution.

-

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to 3-chloro-2-methylbenzoic acid. The reaction is typically reversible under acidic conditions.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethoxy group.

-

Amidation: Reaction with an amine, often requiring activation of the carboxylic acid (if hydrolyzed first) or harsh conditions, can form the corresponding amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding benzyl alcohol, (3-chloro-2-methylphenyl)methanol.

The benzene ring can undergo electrophilic aromatic substitution (EAS). The directing effects of the substituents are crucial:

-

-COOEt (Ethyl Ester): A deactivating, meta-directing group.

-

-Cl (Chloro): A deactivating, ortho-, para-directing group.

-

-CH₃ (Methyl): An activating, ortho-, para-directing group.

The combined effect of these groups suggests that the most likely positions for electrophilic attack are C4 and C6, ortho and para to the activating methyl group, and meta to the deactivating ester group. However, steric hindrance from the ortho-methyl and the ethyl ester group might influence the regioselectivity.

Diagram 1: Electrophilic Aromatic Substitution Directing Effects

Caption: Directing effects of substituents on the benzene ring.

Due to the presence of the electron-withdrawing chloro and ester groups, nucleophilic aromatic substitution (SNAAr) is a possibility, particularly with strong nucleophiles. The chlorine atom can be displaced by nucleophiles such as alkoxides, amides, or thiolates, especially if the reaction is facilitated by a suitable catalyst or high temperatures.

Diagram 2: Plausible Nucleophilic Aromatic Substitution

CAS number and physical properties of Ethyl 3-chloro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloro-2-methylbenzoate is an organic compound with the CAS number 56427-71-5.[1] It belongs to the family of benzoate esters, which are widely utilized as intermediates in the synthesis of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of both a chlorine atom and a methyl group on the aromatic ring influences its reactivity and makes it a valuable building block in organic synthesis. This document provides a comprehensive overview of the known physical properties and a detailed experimental protocol for the synthesis of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 56427-71-5 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | General ester properties |

| Purity | Commercially available up to 99% | [2] |

Experimental Protocols

The synthesis of this compound is typically achieved through the Fischer esterification of its corresponding carboxylic acid, 3-chloro-2-methylbenzoic acid, with ethanol in the presence of an acid catalyst.

Synthesis of 3-chloro-2-methylbenzoic acid (Precursor)

The precursor, 3-chloro-2-methylbenzoic acid, can be synthesized via the oxidation of 2-chloro-m-xylene. The process involves dissolving 2-chloro-m-xylene in a suitable solvent, adding a catalyst, and then introducing an oxidizing agent at an elevated temperature.[3] Following the reaction, the product is isolated and purified by reduced pressure rectification.[3]

Fischer Esterification of 3-chloro-2-methylbenzoic acid

This procedure outlines the laboratory-scale synthesis of this compound.

Materials:

-

3-chloro-2-methylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-methylbenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst. Finally, wash with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Synthesis and Characterization Workflow.

Conclusion

This compound serves as a key intermediate in organic synthesis. While specific, experimentally verified physical property data is limited in the public domain, its synthesis can be reliably achieved through standard esterification procedures. The protocols and data presented in this guide are intended to support researchers and professionals in the fields of chemical synthesis and drug development in their work with this compound. Further experimental investigation is encouraged to fully characterize its physicochemical properties.

References

An In-depth Technical Guide to Ethyl 3-chloro-2-methylbenzoate for Researchers and Drug Development Professionals

Introduction: Ethyl 3-chloro-2-methylbenzoate is a substituted aromatic ester that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its specific substitution pattern offers a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, synthesis, key chemical properties, and its application in the development of targeted therapies, with a focus on its role as a precursor to bioactive molecules.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, catering primarily to the research and development sector. The purity and available quantities can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. Below is a summary of representative suppliers and their typical offerings.

| Supplier | Purity | Available Quantities | Lead Time |

| Hangzhou J&H Chemical Co., Ltd. | ≥97% | 1 kg | 14 Days[1] |

| NOVEL Chemical Solutions | 96% | 1g, 5g | 10 Days[1] |

| Sigma-Aldrich | Research Grade | 25 mg | Typically ships in 2 business days[2] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its handling and use in experimental settings. The following tables summarize key data for this compound and related compounds.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 56427-71-5 | MOLBASE[1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | MOLBASE[1] |

| Molecular Weight | 198.65 g/mol | MOLBASE[1] |

| Synonyms | Benzoic acid, 3-chloro-2-methyl-, ethyl ester | MOLBASE[1] |

Table 2: Safety Information (Based on similar chlorinated benzoic acid esters)

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash skin thoroughly after handling. |

| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Note: This safety information is generalized. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of 3-chloro-2-methylbenzoic acid with ethanol in the presence of an acid catalyst.[3]

Experimental Protocol: Fischer Esterification

Materials:

-

3-chloro-2-methylbenzoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-chloro-2-methylbenzoic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the presence of multiple reactive sites that allow for further functionalization.

Building Block for Bioactive Heterocycles

One of the primary applications of this compound is in the synthesis of substituted pyrazoles. Pyrazoles are a class of heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. The general workflow for the synthesis of substituted pyrazoles from ethyl benzoate derivatives is depicted below.

Precursor for EGFR Inhibitors

The chloro and methyl substitutions on the benzene ring of this compound make it an attractive starting material for the synthesis of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[4][5] The development of EGFR inhibitors often involves the construction of a core scaffold that can be further elaborated to optimize binding to the kinase domain. The logical progression from a simple benzoate ester to a potential EGFR inhibitor is outlined in the following diagram.

References

- 1. This compound price & availability - MOLBASE [molbase.com]

- 2. 3-CHLORO-2-METHYL-BENZOIC ACID METHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - Taylor & Francis Group - Figshare [tandf.figshare.com]

The Synthetic Versatility of Ethyl 3-chloro-2-methylbenzoate: A Technical Review for Chemical and Pharmaceutical Development

For researchers, scientists, and professionals in drug development, Ethyl 3-chloro-2-methylbenzoate emerges as a pivotal, albeit specialized, intermediate in the synthesis of complex organic molecules. While not as extensively documented as some commodity chemicals, its strategic substitution pattern offers a unique building block for the construction of novel agrochemicals and pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, properties, and, most critically, its application as a precursor in advanced chemical manufacturing.

This compound, with the CAS Number 56427-71-5, is a halogenated and alkyl-substituted aromatic ester. Its utility primarily stems from the reactive sites on the benzene ring and the ester functionality, which can be readily transformed into a variety of other chemical groups. The presence of the chloro and methyl groups influences the electronic properties and steric hindrance of the molecule, allowing for regioselective reactions.

Synthesis of this compound

The principal and most direct route to this compound is through the esterification of its parent carboxylic acid, 3-chloro-2-methylbenzoic acid.

Experimental Protocol: Fischer Esterification

A common and well-established method for this transformation is the Fischer esterification, which involves the acid-catalyzed reaction of the carboxylic acid with an excess of ethanol.[1]

Materials:

-

3-chloro-2-methylbenzoic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-2-methylbenzoic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

The following diagram illustrates the general workflow for the synthesis of this compound.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not abundant in publicly available literature, data for structurally similar compounds can provide valuable reference points. For instance, the spectroscopic data for methyl 3-chlorobenzoate and other related esters can be used to predict the expected shifts in NMR and characteristic peaks in IR and mass spectrometry.[2][3]

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| ¹H NMR | Aromatic protons (3H, multiplet), Ethyl group (CH₂ quartet, CH₃ triplet), Methyl group (singlet) |

| ¹³C NMR | Carbonyl carbon (~165 ppm), Aromatic carbons, Ethyl and Methyl carbons |

| IR Spectroscopy | C=O stretch (~1720 cm⁻¹), C-O stretch, C-Cl stretch, Aromatic C-H stretches |

| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation pattern |

Table 1: Predicted Physicochemical and Spectroscopic Properties of this compound.

Applications as a Synthetic Intermediate

The primary value of this compound lies in its role as an intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The parent acid, 3-chloro-2-methylbenzoic acid, is a known building block for herbicides and fungicides.[2] The ethyl ester provides a protected form of the carboxylic acid, which can be advantageous in multi-step synthetic sequences where the free acid might interfere with certain reagents.

A key application area for related compounds is in the synthesis of novel insecticides. For example, derivatives of chlorobenzoic acids are crucial components in the manufacture of modern pesticides.[4] The specific substitution pattern of this compound makes it a candidate for the synthesis of targeted bioactive molecules.

The following diagram illustrates a hypothetical signaling pathway where a molecule derived from this compound could act as an inhibitor.

Future Outlook

While direct applications of this compound are not yet widely reported, its structural features suggest significant potential as a building block in the discovery of new chemical entities. Further research into the derivatization of this compound could unlock novel classes of molecules with valuable biological activities. For professionals in the fields of medicinal chemistry and agrochemical research, this compound represents a promising starting point for the development of next-generation products.

References

Methodological & Application

Synthetic Routes Utilizing Ethyl 3-chloro-2-methylbenzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-chloro-2-methylbenzoate is a versatile substituted aromatic compound that serves as a valuable building block in organic synthesis. Its trifunctional nature, possessing an ester, a chloro group, and a methyl group, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for several key synthetic routes utilizing this compound.

Overview of Synthetic Transformations

This compound can undergo several important reactions, including:

-

Benzylic Bromination: The methyl group can be selectively halogenated to introduce a reactive handle for further functionalization.

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group provides a site for the formation of new carbon-carbon and carbon-nitrogen bonds via Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate chemistries.

-

Ester Reduction: The ester group can be reduced to a primary alcohol, providing another avenue for synthetic diversification.

These transformations are fundamental in medicinal chemistry and drug development for the construction of novel molecular scaffolds.

Experimental Protocols and Data

Benzylic Bromination

A common application of this compound is its conversion to ethyl 2-(bromomethyl)-3-chlorobenzoate. This benzylic bromination introduces a highly reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions.

Reaction Scheme:

Experimental Protocol:

To a solution of this compound (1.0 equivalent) in carbon tetrachloride (2.5 M), N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents) are added. The reaction mixture is then heated to reflux and monitored by TLC or GC for the disappearance of the starting material. Upon completion, the reaction is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product can be purified by column chromatography on silica gel to yield ethyl 2-(bromomethyl)-3-chlorobenzoate.

Quantitative Data Summary:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| This compound | C₁₀H₁₁ClO₂ | 198.65 | 1.0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.05 |

| Benzoyl Peroxide | C₁₄H₁₀O₄ | 242.23 | 0.02 |

| Ethyl 2-(bromomethyl)-3-chlorobenzoate | C₁₀H₁₀BrClO₂ | 277.54 | - |

Yields for this reaction are typically high, often exceeding 80-90%, though they can vary based on specific reaction conditions and scale.

Workflow for Benzylic Bromination:

Caption: Workflow for the benzylic bromination of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the aryl chloride of this compound and various organoboron compounds. This reaction is widely used in the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.

Reaction Scheme:

Experimental Protocol (General):

In a reaction vessel, this compound (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄ (0.01-0.05 equivalents), a suitable phosphine ligand (e.g., SPhos, XPhos) if required, and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents) are combined in a degassed solvent (e.g., toluene, dioxane, or a mixture with water). The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed. After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Representative Quantitative Data for Suzuki Coupling of Aryl Chlorides:

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 70-95 |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 75-98 |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-90 | 60-90 |

Note: Yields are representative for aryl chlorides and may vary for this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, converting the aryl chloride to an arylamine. This is a crucial transformation for the synthesis of many nitrogen-containing bioactive molecules.

Reaction Scheme:

Experimental Protocol (General):

This compound (1.0 equivalent), an amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃) or a palladium salt (e.g., Pd(OAc)₂) (0.01-0.05 equivalents), a suitable phosphine ligand (e.g., BINAP, Xantphos) (0.02-0.10 equivalents), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-2.0 equivalents) are combined in an anhydrous, aprotic solvent like toluene or dioxane. The reaction is heated under an inert atmosphere at 80-120 °C. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

Representative Quantitative Data for Buchwald-Hartwig Amination of Aryl Chlorides:

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 70-95 |

| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 65-90 |

| [Pd(allyl)Cl]₂ / cataCXium A | K₃PO₄ | t-BuOH | 100 | 80-98 |

Note: Yields are representative for aryl chlorides and may vary for this compound.

Catalytic Cycle of Buchwald-Hartwig Amination:

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, leading to the synthesis of substituted alkynyl arenes, which are important precursors for various heterocyclic compounds and conjugated systems.

Reaction Scheme:

Experimental Protocol (General):

To a mixture of this compound (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.01-0.05 equivalents), and a copper(I) co-catalyst like CuI (0.02-0.10 equivalents) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), is added the terminal alkyne (1.1-1.5 equivalents) and a base (e.g., triethylamine, diisopropylamine) (2.0-5.0 equivalents). The reaction is typically stirred at room temperature to 60 °C under an inert atmosphere until completion. The reaction mixture is then worked up by filtration through celite to remove the catalyst, followed by extraction and purification by column chromatography.

Representative Quantitative Data for Sonogashira Coupling of Aryl Chlorides:

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50-60 | 60-90 |

| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | Room Temp | 70-95 |

| PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 80 | 65-85 |

Note: Yields are representative for aryl chlorides and may vary for this compound.

Catalytic Cycle of Sonogashira Coupling:

Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.

Ester Hydrolysis

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-chloro-2-methylbenzoic acid, is a straightforward yet crucial step to enable further modifications such as amide bond formation.

Reaction Scheme:

Experimental Protocol (Alkaline Hydrolysis):

This compound (1.0 equivalent) is dissolved in a mixture of ethanol and an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide (2.0-5.0 equivalents). The mixture is heated to reflux for several hours until the ester is fully consumed (monitored by TLC). After cooling, the ethanol is removed under reduced pressure. The aqueous residue is then acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2, causing the carboxylic acid to precipitate. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Quantitative Data Summary:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| This compound | C₁₀H₁₁ClO₂ | 198.65 | 1.0 | 85-95 |

| Sodium Hydroxide | NaOH | 40.00 | 2.0-5.0 | - |

| 3-Chloro-2-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | - | - |

Workflow for Alkaline Ester Hydrolysis:

Caption: Workflow for the alkaline hydrolysis of this compound.

Ester Reduction

Reduction of the ester functionality to a primary alcohol, (3-chloro-2-methylphenyl)methanol, opens up another set of synthetic possibilities, such as ether formation or oxidation to the corresponding aldehyde.

Reaction Scheme:

Experimental Protocol:

A solution of this compound (1.0 equivalent) in an anhydrous ether solvent (e.g., diethyl ether, THF) is added dropwise to a stirred suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) (1.0-1.5 equivalents) in the same solvent at 0 °C under an inert atmosphere. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography or distillation.

Quantitative Data Summary:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| This compound | C₁₀H₁₁ClO₂ | 198.65 | 1.0 | 80-95 |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 1.0-1.5 | - |

| (3-Chloro-2-methylphenyl)methanol | C₈H₉ClO | 156.61 | - | - |

Workflow for Ester Reduction with LiAlH₄:

Experimental protocol for a specific reaction with Ethyl 3-chloro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for two widely utilized cross-coupling reactions involving Ethyl 3-chloro-2-methylbenzoate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry and materials science for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. The protocols are designed to be readily implemented in a standard laboratory setting.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1] This protocol details the coupling of this compound with phenylboronic acid to yield Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate.

Experimental Protocol

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add Palladium(II) acetate (0.02 eq).

-

Add a degassed mixture of toluene and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate.

Data Summary

| Reagent | Molar Ratio | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) |

| This compound | 1.0 | - | Toluene/Water | 90 | 12 |

| Phenylboronic acid | 1.2 | - | (4:1) | ||

| Potassium carbonate | 2.0 | - | |||

| Palladium(II) acetate | - | 2 | |||

| Triphenylphosphine | - | 4 |

Experimental Workflow

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3-chloro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals